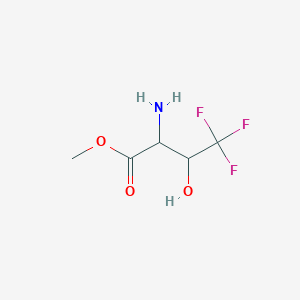
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate is a fluorinated amino acid derivative This compound is of significant interest in various fields due to its unique structural properties, which include the presence of a trifluoromethyl group and a hydroxyl group on the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate typically involves the alkylation of a glycine Schiff base with a trifluoromethylated alkyl halide under basic conditions. The process can be summarized as follows:
- Formation of a Schiff base from glycine and an aldehyde.
- Alkylation of the Schiff base with trifluoromethylated alkyl halide (e.g., CF₃CH₂I) in the presence of a base.
- Hydrolysis of the resulting product to yield the desired amino acid derivative .
Industrial Production Methods
For large-scale production, the process may involve the use of recyclable chiral auxiliaries to form Ni(II) complexes with the glycine Schiff base. This method allows for the efficient and scalable synthesis of the compound, ensuring high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino acid derivatives.
Applications De Recherche Scientifique
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere in drug design, mimicking the leucine moiety in proteins.
Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s metabolic stability and bioactivity by mimicking the three-dimensional structure of targeted protein receptors. This allows for fine-tuning of the desired bioactivity and pharmacokinetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid derivative with similar structural properties.
Ethyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate: An ethyl ester variant with comparable reactivity and applications.
Uniqueness
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both a trifluoromethyl group and a hydroxyl group on the same carbon atom makes it particularly valuable in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C5H8F3NO3 |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C5H8F3NO3/c1-12-4(11)2(9)3(10)5(6,7)8/h2-3,10H,9H2,1H3 |
Clé InChI |
CMVOMGQGCIGSLV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(C(F)(F)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




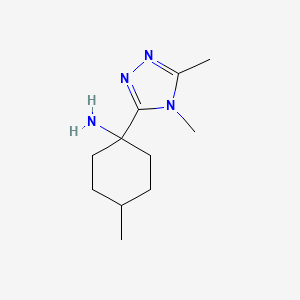
![rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)
![4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid](/img/structure/B13484487.png)
![Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484501.png)

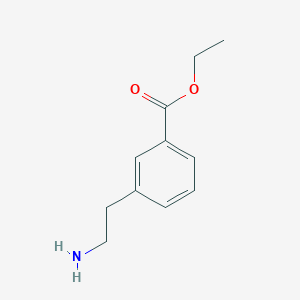
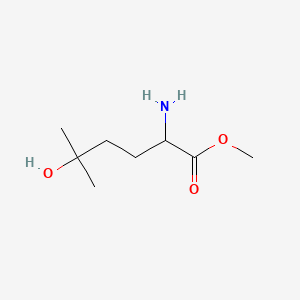
![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
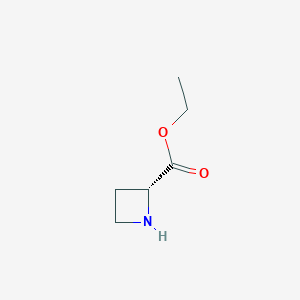
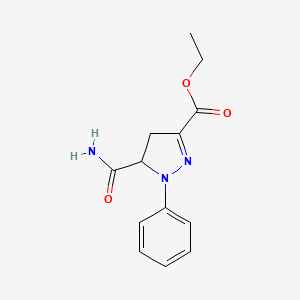
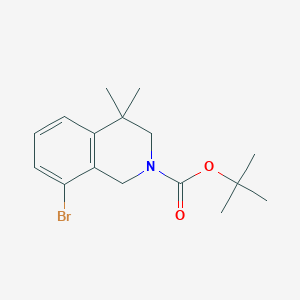
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)
